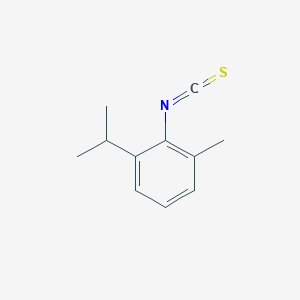

2-Isopropyl-6-methylphenyl isothiocyanate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-isothiocyanato-1-methyl-3-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NS/c1-8(2)10-6-4-5-9(3)11(10)12-7-13/h4-6,8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFPHTAQERHCES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343251 | |

| Record name | 2-Isopropyl-6-methylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306935-86-4 | |

| Record name | 2-Isopropyl-6-methylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Isopropyl-6-methylphenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropyl-6-methylphenyl isothiocyanate, with the CAS number 306935-86-4, is an aromatic isothiocyanate of interest in organic synthesis and potentially in medicinal chemistry.[1] Isothiocyanates as a class are well-recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, primarily owing to the electrophilic nature of the -N=C=S functional group. This guide provides a comprehensive overview of the known chemical properties, a proposed synthesis protocol, and the general biological context of this compound, acknowledging the limited specific data available for this particular compound.

Chemical Properties

Quantitative data for this compound is not extensively reported in the literature. The available information is summarized in the table below. For comparative purposes, data for the related compound 2-isopropyl-6-methylphenyl isocyanate is also included.

| Property | This compound | 2-Isopropyl-6-methylphenyl Isocyanate |

| CAS Number | 306935-86-4 | 102561-43-3 |

| Molecular Formula | C₁₁H₁₃NS | C₁₁H₁₃NO[2] |

| Molecular Weight | 191.29 g/mol [3] | 175.23 g/mol [2] |

| Physical Form | Liquid[3] | Colorless or yellowish liquid |

| Purity | ≥95%[3] | Not specified |

| Boiling Point | Not available | 92°C @ 3mm Hg[2] |

| Density | Not available | 1.008 g/mL at 25°C[2] |

| Refractive Index | Not available | n20/D 1.526[2] |

| Solubility | Not available | Soluble in organic solvents, insoluble in water |

Synonyms: 2-Isothiocyanato-1-methyl-3-(prop-2-yl)benzene, 3-Isopropyl-2-isothiocyanatotoluene.[3]

Synthesis

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of the Precursor Amine (2-Isopropyl-6-methylaniline)

A reported method for the synthesis of 2-methyl-6-isopropylaniline involves the Friedel-Crafts alkylation of o-toluidine with propylene using aluminum trichloride as a catalyst.[4]

-

Materials: o-Toluidine, propylene, aluminum trichloride, toluene, nitrogen gas.

-

Procedure:

-

In a reaction kettle, combine o-toluidine and aluminum trichloride.

-

Seal the kettle, stir the mixture, and purge with nitrogen gas.

-

Introduce propylene gas into the kettle.

-

Heat the reaction mixture to 130-150°C for 4-5 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add toluene to dissolve the product, followed by the careful addition of water to quench the reaction.

-

Separate the upper oily layer containing the product.

-

Purify the product by distillation under reduced pressure to obtain 2-isopropyl-6-methylaniline as a colorless transparent liquid.[4]

-

Step 2: General Protocol for the Conversion of 2-Isopropyl-6-methylaniline to this compound

A common and facile method for converting anilines to isothiocyanates involves the in-situ generation and subsequent decomposition of a dithiocarbamate salt.

-

Materials: 2-Isopropyl-6-methylaniline, carbon disulfide (CS₂), triethylamine (or another suitable base), tosyl chloride (or another desulfurizing agent), and a suitable organic solvent (e.g., dichloromethane or acetonitrile).

-

General Procedure:

-

Dissolve 2-isopropyl-6-methylaniline in the chosen organic solvent.

-

Add triethylamine to the solution.

-

Cool the mixture in an ice bath and add carbon disulfide dropwise while stirring.

-

Allow the reaction to stir at room temperature to form the dithiocarbamate salt intermediate.

-

Add a solution of tosyl chloride in the solvent dropwise to the reaction mixture.

-

Continue stirring until the reaction is complete (monitoring by TLC is recommended).

-

Upon completion, the reaction mixture can be washed with water and the organic layer separated, dried, and concentrated under reduced pressure to yield the crude isothiocyanate.

-

Further purification can be achieved by column chromatography or distillation.

-

Reactivity and Potential Biological Significance

The reactivity of aryl isothiocyanates is dominated by the electrophilic carbon atom of the N=C=S group, making it susceptible to nucleophilic attack. This reactivity is the basis for their biological activity, as they can readily react with nucleophilic groups in biomolecules such as proteins and peptides.

While no specific biological studies have been reported for this compound, the broader class of isothiocyanates is known to exhibit a range of biological effects, including:

-

Antimicrobial Activity: Isothiocyanates have shown efficacy against various human pathogens.

-

Anti-inflammatory Effects: They can modulate inflammatory pathways.

-

Anticancer Properties: Many isothiocyanates are studied for their potential to inhibit cancer cell growth and induce apoptosis.

The biological activity of isothiocyanates is often linked to their ability to modulate cellular signaling pathways. A key pathway influenced by some isothiocyanates is the Keap1-Nrf2 pathway, which plays a crucial role in the cellular antioxidant response.

Generalized Keap1-Nrf2 Signaling Pathway

Caption: Generalized Keap1-Nrf2 signaling pathway modulated by some isothiocyanates.

Conclusion

This compound is a specialty chemical with limited available data. Based on the general chemistry of isothiocyanates, it can be synthesized from its corresponding aniline and is expected to exhibit reactivity at the isothiocyanate functional group. While its specific biological activities have not been characterized, the broader class of isothiocyanates holds significant promise in various therapeutic areas. Further research is warranted to fully elucidate the chemical and biological properties of this specific compound and to explore its potential applications in drug discovery and development.

References

An In-depth Technical Guide on 2-Isopropyl-6-methylphenyl isothiocyanate

CAS Number: 306935-86-4

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Isopropyl-6-methylphenyl isothiocyanate, with CAS number 306935-86-4, is an aromatic isothiocyanate. While specific research on this particular compound is limited in publicly available literature, this guide provides a comprehensive overview based on the well-documented properties of the broader class of isothiocyanates. Isothiocyanates are a group of naturally occurring and synthetic compounds known for their diverse biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. This document outlines general methodologies for the synthesis of aryl isothiocyanates, summarizes the known biological activities and signaling pathways associated with related isothiocyanates, and provides a framework for potential future research into this compound.

Chemical and Physical Properties

| Property | Predicted Value/Information |

| Molecular Formula | C₁₁H₁₃NS |

| Molecular Weight | 191.30 g/mol |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in water. |

| Boiling Point | Predicted to be elevated due to the aromatic ring and isothiocyanate group. |

| Melting Point | Dependent on the crystalline structure, if solid. |

Synthesis

While a specific, detailed protocol for the synthesis of this compound is not published, general methods for the preparation of aryl isothiocyanates from the corresponding anilines are well-established. The most common approach involves the reaction of the primary amine (2-Isopropyl-6-methylaniline) with a thiocarbonylating agent.

Experimental Protocol: General Synthesis of Aryl Isothiocyanates

This protocol is a generalized procedure and may require optimization for the specific substrate.

Materials:

-

2-Isopropyl-6-methylaniline

-

Carbon disulfide (CS₂)

-

A base (e.g., triethylamine, potassium carbonate)

-

A desulfurizing agent (e.g., dicyclohexylcarbodiimide (DCC), tosyl chloride, or thiophosgene - use with extreme caution in a well-ventilated fume hood )

-

Anhydrous solvent (e.g., dichloromethane, chloroform, tetrahydrofuran)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Formation of the Dithiocarbamate Salt:

-

Dissolve 2-Isopropyl-6-methylaniline (1 equivalent) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base (1.1 equivalents) to the solution and cool to 0 °C in an ice bath.

-

Slowly add carbon disulfide (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

-

Desulfurization to form the Isothiocyanate:

-

Cool the reaction mixture back to 0 °C.

-

Slowly add a solution of the desulfurizing agent (1 equivalent) in the same anhydrous solvent.

-

Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove any precipitated byproducts.

-

Wash the filtrate sequentially with dilute HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain this compound.

-

Synthesis Workflow

Synthesis of 2-Isopropyl-6-methylphenyl Isothiocyanate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-isopropyl-6-methylphenyl isothiocyanate, a valuable building block in medicinal chemistry and drug development. The document details the most common and effective synthetic strategies, complete with experimental protocols and characterization data.

Introduction

Isothiocyanates (-N=C=S) are a class of reactive organic compounds with significant applications in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Their electrophilic nature allows for a variety of chemical transformations, making them versatile intermediates. This compound, with its sterically hindered aromatic core, presents unique synthetic challenges and offers opportunities for the development of novel molecular architectures. This guide focuses on the practical synthesis of this compound, providing researchers with the necessary information to produce it efficiently and safely in a laboratory setting.

Synthetic Routes and Mechanisms

The most prevalent and practical method for the synthesis of aryl isothiocyanates, including the sterically hindered this compound, involves a two-step, one-pot reaction starting from the corresponding aniline. This process consists of the formation of a dithiocarbamate salt followed by desulfurization.

Dithiocarbamate Salt Formation

The initial step involves the reaction of 2-isopropyl-6-methylaniline with carbon disulfide (CS₂) in the presence of a base. The base deprotonates the amine, which then acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide to form a dithiocarbamate salt intermediate.

Desulfurization

The dithiocarbamate salt is then treated with a desulfurizing agent to eliminate a molecule of hydrogen sulfide or a related sulfur species, leading to the formation of the isothiocyanate. Common desulfurizing agents include thiophosgene, cyanuric chloride, and tosyl chloride. For a more environmentally benign approach, sodium hydroxide can also be employed to promote the decomposition of the dithiocarbamate intermediate.

The overall reaction mechanism is depicted below:

Experimental Protocols

The following protocols are adapted from general procedures for the synthesis of aryl isothiocyanates and are tailored for the preparation of this compound.

Method A: One-Pot Synthesis using Cyanuric Chloride

This method is a robust and widely applicable procedure for the synthesis of aryl isothiocyanates.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 2-Isopropyl-6-methylaniline | 149.23 | 10 | 1.49 g |

| Carbon Disulfide (CS₂) | 76.13 | 15 | 1.14 g (0.91 mL) |

| Sodium Hydroxide (NaOH) | 40.00 | 20 | 0.80 g |

| Cyanuric Chloride | 184.41 | 11 | 2.03 g |

| Dichloromethane (DCM) | - | - | 50 mL |

| Water | - | - | 50 mL |

| Saturated Sodium Bicarbonate Solution | - | - | 20 mL |

| Saturated Sodium Chloride Solution (Brine) | - | - | 20 mL |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |

Procedure:

-

To a stirred solution of 2-isopropyl-6-methylaniline (10 mmol) in dichloromethane (30 mL) and water (30 mL) at 0 °C, add sodium hydroxide (20 mmol) followed by the dropwise addition of carbon disulfide (15 mmol).

-

Allow the mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture back to 0 °C and add a solution of cyanuric chloride (11 mmol) in dichloromethane (20 mL) dropwise over 30 minutes.

-

Stir the mixture at 0 °C for 1 hour and then at room temperature for an additional 1-2 hours.

-

Separate the organic layer and wash the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers and wash sequentially with water (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure this compound.

Expected Yield: 75-85%

Method B: NaOH-Promoted One-Pot Synthesis

This method offers a more environmentally friendly alternative by avoiding the use of traditional desulfurizing agents.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 2-Isopropyl-6-methylaniline | 149.23 | 10 | 1.49 g |

| Carbon Disulfide (CS₂) | 76.13 | 15 | 1.14 g (0.91 mL) |

| Sodium Hydroxide (NaOH) | 40.00 | 20 | 0.80 g |

| Acetonitrile (CH₃CN) | - | - | 30 mL |

| Water | - | - | 20 mL |

| Diethyl Ether | - | - | 50 mL |

| Saturated Sodium Chloride Solution (Brine) | - | - | 20 mL |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |

Procedure:

-

To a stirred suspension of powdered sodium hydroxide (20 mmol) in acetonitrile (30 mL), add 2-isopropyl-6-methylaniline (10 mmol) followed by carbon disulfide (15 mmol).

-

Stir the mixture at room temperature for 8-12 hours. The formation of a yellow precipitate (sodium sulfide) may be observed.

-

After the reaction is complete (monitored by TLC), add water (20 mL) and extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield pure this compound.

Expected Yield: 60-75%

Characterization Data

The following tables summarize the expected analytical data for this compound based on data for structurally similar compounds.

Table 1: Physical and Spectroscopic Data

| Property | Expected Value |

| Molecular Formula | C₁₁H₁₃NS |

| Molecular Weight | 191.29 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Not available; expected to be >200 °C at atmospheric pressure |

| IR (Infrared) Spectrum | Strong, characteristic asymmetric N=C=S stretch around 2100-2040 cm⁻¹ |

| Mass Spectrum (m/z) | Expected molecular ion peak at 191 (M⁺); fragmentation may show loss of CH₃ (M-15) and C₃H₇ (M-43). |

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| ¹H NMR | ¹³C NMR |

| ~7.2-7.0 ppm (m, 3H, Ar-H) | ~145-140 ppm (Ar-C) |

| ~3.2 ppm (septet, 1H, -CH(CH₃)₂) | ~135-130 ppm (Ar-C) |

| ~2.3 ppm (s, 3H, Ar-CH₃) | ~130-125 ppm (Ar-CH) |

| ~1.2 ppm (d, 6H, -CH(CH₃)₂) | ~135 ppm (broad, -N=C=S) |

| ~30 ppm (-CH(CH₃)₂) | |

| ~23 ppm (-CH(CH₃)₂) | |

| ~18 ppm (Ar-CH₃) |

Note: The chemical shift of the isothiocyanate carbon in ¹³C NMR is often broad and may be difficult to observe.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Safety Considerations

-

Carbon disulfide (CS₂) is highly flammable, volatile, and toxic. All manipulations should be carried out in a well-ventilated fume hood.

-

Isothiocyanates are lachrymators and can be irritating to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

-

Cyanuric chloride is corrosive and toxic. Handle with care and avoid inhalation of dust.

-

The reaction can be exothermic. Proper temperature control is essential, especially during the addition of reagents.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound. By following the outlined protocols and safety precautions, researchers can confidently prepare this valuable compound for their drug discovery and development programs. The provided characterization data, while predictive, offers a solid baseline for the analysis of the final product.

2-Isopropyl-6-methylphenyl isothiocyanate molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the molecular structure, weight, and a general synthetic approach for 2-Isopropyl-6-methylphenyl isothiocyanate. This compound belongs to the isothiocyanate class of organic compounds, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The information presented here is intended to serve as a foundational resource for researchers and professionals working with this and related molecules.

Molecular Structure and Properties

The molecular structure of this compound consists of a benzene ring substituted with an isopropyl group at the 2-position, a methyl group at the 6-position, and an isothiocyanate group at the 1-position.

Molecular Data Summary

| Property | Value |

| Molecular Formula | C₁₁H₁₃NS |

| Molecular Weight | 191.29 g/mol |

| IUPAC Name | 1-isothiocyanato-2-isopropyl-6-methylbenzene |

Experimental Protocols: General Synthesis of Aryl Isothiocyanates

While a specific experimental protocol for the synthesis of this compound is not widely documented, a general and facile one-pot method for the preparation of aryl isothiocyanates from their corresponding primary amines is well-established. This method can be adapted for the synthesis of the target compound starting from 2-Isopropyl-6-methylaniline.

Objective: To synthesize an aryl isothiocyanate from the corresponding primary aryl amine.

Materials:

-

2-Isopropyl-6-methylaniline (starting material)

-

Carbon disulfide (CS₂)

-

A suitable base (e.g., triethylamine or sodium hydroxide)

-

A desulfurylation reagent (e.g., tosyl chloride or cyanuric chloride)[1][2]

-

An appropriate solvent (e.g., dichloromethane or aqueous conditions)[1][2]

Methodology:

-

Formation of Dithiocarbamate Salt: The primary amine (2-Isopropyl-6-methylaniline) is dissolved in the chosen solvent. Carbon disulfide and a base are then added to the solution. The reaction mixture is stirred, leading to the in situ formation of a dithiocarbamate salt.[1][2]

-

Desulfurization: A desulfurylation reagent is subsequently added to the reaction mixture. This reagent facilitates the elimination of a sulfur atom from the dithiocarbamate intermediate, resulting in the formation of the isothiocyanate.[1][2]

-

Work-up and Purification: Upon completion of the reaction, the mixture is worked up to remove byproducts and unreacted reagents. This typically involves washing with aqueous solutions and extraction with an organic solvent. The final product, this compound, is then purified using standard techniques such as column chromatography or distillation.

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of aryl isothiocyanates.

Caption: General workflow for the synthesis of aryl isothiocyanates.

References

An In-depth Technical Guide on the Solubility and Stability of 2-Isopropyl-6-methylphenyl isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and theoretical understanding of the solubility and stability of 2-Isopropyl-6-methylphenyl isothiocyanate. Due to the limited specific experimental data for this compound in publicly accessible literature, this guide also presents generalized experimental protocols for determining these crucial physicochemical properties. Furthermore, a potential signaling pathway is proposed based on the known biological activities of structurally related isothiocyanates.

Physicochemical Properties

While specific experimental data for this compound is scarce, some properties can be inferred from data on analogous compounds and general chemical principles. Isothiocyanates are known to be reactive electrophiles, a characteristic that dictates their stability and biological activity.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2-Isopropyl-6-methylphenyl isocyanate (Analogue) | General Aryl Isothiocyanates |

| Molecular Formula | C₁₁H₁₃NS | C₁₁H₁₃NO | Variable |

| Molecular Weight | 191.29 g/mol | 175.23 g/mol | Variable |

| Appearance | Likely a colorless to yellowish liquid | Colorless or yellowish liquid | Liquids or low-melting solids |

| Boiling Point | Not available | 92°C @ 3 mmHg | Generally high, often distilled under reduced pressure |

| Density | Not available | 1.008 g/mL at 25°C | Typically denser than water |

| Solubility in Water | Expected to be sparingly soluble | Insoluble | Generally sparingly soluble to insoluble |

| Solubility in Organic Solvents | Expected to be soluble | Soluble | Generally soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane) |

| Storage Temperature | Not specified, likely 2-8°C | 2-8°C | Cool, dry, and dark conditions are recommended to prevent degradation. |

Solubility Profile

Table 2: Predicted Solubility of this compound

| Solvent Type | Predicted Solubility | Rationale |

| Water | Low to Very Low | The hydrophobic nature of the substituted phenyl ring dominates the molecule's properties. |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | High | These solvents can engage in dipole-dipole interactions and are effective at solvating a wide range of organic molecules. |

| Non-polar Organic Solvents (e.g., Hexane, Toluene) | High | "Like dissolves like" principle; the non-polar nature of the compound favors solubility in non-polar solvents. |

| Polar Protic Solvents (e.g., Ethanol, Methanol) | Moderate to High | The alkyl and aromatic portions will interact favorably with the non-polar part of the alcohol, while the isothiocyanate group may have limited hydrogen bonding capabilities. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This method is suitable for determining the aqueous solubility of compounds.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of purified water in a sealed, temperature-controlled vessel.

-

Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the mixture to stand undisturbed to permit the separation of the undissolved compound.

-

Carefully withdraw an aliquot of the clear, saturated aqueous phase, ensuring no undissolved particles are transferred. Centrifugation can be employed to facilitate this separation.

-

-

Quantification:

-

Analyze the concentration of this compound in the aqueous sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Prepare a calibration curve with known concentrations of the compound to accurately determine the solubility.

-

Stability Profile

The stability of this compound is influenced by several factors, including temperature, pH, and the presence of nucleophiles. The electrophilic carbon atom of the isothiocyanate group is susceptible to attack.

Hydrolytic Stability

Aryl isothiocyanates are known to undergo hydrolysis in aqueous environments, particularly under acidic or basic conditions. The reaction proceeds via nucleophilic attack of water on the isothiocyanate carbon, leading to the formation of an unstable thiocarbamic acid intermediate, which then decomposes to the corresponding amine and carbonyl sulfide.

Table 3: Factors Affecting Hydrolytic Stability

| Condition | Expected Effect on Stability | Mechanism |

| Acidic pH | Decreased stability | Protonation of the nitrogen atom increases the electrophilicity of the carbon, making it more susceptible to nucleophilic attack by water. |

| Neutral pH | Relatively stable, but hydrolysis can still occur slowly. | Slow reaction with water as the nucleophile. |

| Basic pH | Decreased stability | Hydroxide ions are strong nucleophiles that readily attack the isothiocyanate carbon. |

Experimental Protocol for a Hydrolysis Study

This protocol outlines a general procedure for determining the rate of hydrolysis.

-

Reaction Setup:

-

Prepare buffer solutions at various pH values (e.g., 4, 7, and 9).

-

Add a known concentration of this compound (typically from a stock solution in a water-miscible organic solvent like acetonitrile) to each buffer solution in a temperature-controlled reaction vessel.

-

Maintain a constant temperature throughout the experiment (e.g., 25°C, 37°C, or 50°C).

-

-

Time-Course Sampling:

-

At regular time intervals, withdraw aliquots from each reaction mixture.

-

Immediately quench the reaction in the aliquot, for example, by adding a strong acid or base to shift the pH to a range where the compound is more stable, or by rapid cooling.

-

-

Analysis:

-

Analyze the concentration of the remaining this compound in each sample using a validated HPLC method.

-

Plot the concentration of the compound versus time for each pH and temperature condition.

-

-

Data Analysis:

-

Determine the order of the reaction and calculate the hydrolysis rate constant (k) for each condition.

-

The half-life (t₁/₂) of the compound under each condition can be calculated from the rate constant.

-

Thermal Stability

Isothiocyanates can be susceptible to thermal degradation. While specific data for this compound is unavailable, studies on other isothiocyanates have shown that they can be thermolabile, especially at elevated temperatures.

Experimental Protocol for Thermal Stability Assessment

A common method for assessing thermal stability is thermogravimetric analysis (TGA).

-

Sample Preparation:

-

Place a small, accurately weighed sample of this compound into a TGA sample pan.

-

-

TGA Analysis:

-

Heat the sample in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min).

-

The TGA instrument will continuously monitor the mass of the sample as a function of temperature.

-

-

Data Interpretation:

-

The temperature at which a significant loss of mass occurs indicates the onset of thermal decomposition.

-

The resulting thermogram provides information about the thermal stability of the compound and the temperature range over which it decomposes.

-

Potential Signaling Pathway Involvement

While no specific signaling pathways have been elucidated for this compound, many other isothiocyanates, such as sulforaphane and phenethyl isothiocyanate, are well-known for their interaction with the Keap1-Nrf2 signaling pathway.[1][2] This pathway is a critical regulator of cellular antioxidant and detoxification responses. It is plausible that this compound, due to its electrophilic isothiocyanate group, could act as an activator of the Nrf2 pathway.

Proposed Nrf2 Activation Pathway

References

Mechanism of action of 2-Isopropyl-6-methylphenyl isothiocyanate

An In-depth Technical Guide on the Mechanism of Action of 2-Isopropyl-6-methylphenyl isothiocyanate

Abstract

This technical guide provides a comprehensive overview of the putative mechanism of action of this compound. Due to the limited availability of research focused specifically on this molecule, this document extrapolates from the well-established mechanisms of the broader isothiocyanate (ITC) class of compounds. ITCs are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][2] This guide details the core signaling pathways influenced by ITCs, presents illustrative quantitative data in structured tables, provides detailed experimental protocols for key assays, and visualizes complex biological processes using Graphviz diagrams. The intended audience for this document includes researchers, scientists, and professionals involved in drug development.

Introduction to this compound and the Isothiocyanate Family

This compound, also known as IMPI, is an aromatic isothiocyanate with the chemical formula C₁₁H₁₃NS.[1] Its structure features a phenyl ring substituted with an isopropyl group at the 2-position, a methyl group at the 6-position, and the reactive isothiocyanate (-N=C=S) functional group.[1] Isothiocyanates are naturally occurring compounds found in cruciferous vegetables and are known for their potential as chemopreventive agents.[2][3] The biological activities of ITCs are largely attributed to their ability to act as electrophiles, reacting with nucleophilic cellular targets and modulating various signaling pathways.[1]

The general mechanisms of action for ITCs are multifaceted and include the induction of apoptosis, inhibition of cell cycle progression, suppression of angiogenesis, and modulation of xenobiotic-metabolizing enzymes.[4][5] They are also known to exhibit potent anti-inflammatory and antioxidant effects.[6]

Core Mechanisms of Action of Isothiocyanates

Anticancer Activity

The anticancer properties of isothiocyanates are a result of their influence on multiple cellular processes critical for cancer cell survival and proliferation.

-

Induction of Apoptosis: ITCs can induce programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[7] A primary mechanism involves the mitochondrial release of cytochrome c, which is regulated by the Bcl-2 family of proteins.[4][8] ITCs can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[6][7] This leads to the activation of caspases, a family of proteases that execute apoptosis.[8] The mitogen-activated protein kinase (MAPK) signaling pathway is also implicated in ITC-induced apoptosis.[4][7]

-

Cell Cycle Arrest: Isothiocyanates can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[4] This is often observed as an arrest in the G2/M phase of the cell cycle.[7]

-

Inhibition of Angiogenesis: The formation of new blood vessels, or angiogenesis, is crucial for tumor growth and metastasis. ITCs have been shown to inhibit this process, thereby limiting the supply of nutrients to tumors.[4]

Chemoprevention

Isothiocyanates play a significant role in cancer prevention by modulating the activity of enzymes involved in the metabolism of carcinogens.

-

Inhibition of Phase I Enzymes: ITCs can inhibit cytochrome P450 (CYP) enzymes, which are Phase I enzymes responsible for activating procarcinogens into their carcinogenic forms.[3][4]

-

Induction of Phase II Enzymes: A key mechanism of chemoprevention by ITCs is the induction of Phase II detoxification enzymes.[3][4] These enzymes, such as glutathione S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1), conjugate carcinogens to facilitate their excretion from the body.[8] This induction is often mediated through the activation of the Nrf2 transcription factor.[2]

Anti-inflammatory and Antioxidant Effects

Chronic inflammation and oxidative stress are known contributors to the development of cancer and other chronic diseases.

-

Anti-inflammatory Action: ITCs can suppress inflammation by inhibiting the nuclear translocation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.[6]

-

Antioxidant Activity: The antioxidant effects of ITCs are largely mediated by the activation of the Keap1-Nrf2 pathway.[6] Under normal conditions, Nrf2 is kept inactive by Keap1. ITCs can react with Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and promotes the transcription of antioxidant and cytoprotective genes.[2]

Quantitative Data (Illustrative)

| Cell Line | Cancer Type | IC₅₀ (µM) | Assay Type |

| UACC 903 | Melanoma | 15.2 | MTT Assay |

| PC-3 | Prostate | 22.5 | MTT Assay |

| MCF-7 | Breast | 18.7 | MTT Assay |

| A549 | Lung | 25.1 | MTT Assay |

| HCT116 | Colon | 12.8 | MTT Assay |

Table 1: Illustrative 50% inhibitory concentration (IC₅₀) values of this compound in various cancer cell lines after 48 hours of treatment.

Experimental Protocols (Representative)

The following are representative protocols for key experiments used to elucidate the mechanism of action of isothiocyanates.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound.

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC₅₀ concentration for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

This protocol is for detecting changes in protein expression in key signaling pathways.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Nrf2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and a typical experimental workflow for studying the mechanism of action of this compound.

Caption: Mitochondrial (Intrinsic) Pathway of Apoptosis Induced by Isothiocyanates.

Caption: Keap1-Nrf2 Pathway Activation by Isothiocyanates for Antioxidant Response.

Caption: A General Experimental Workflow for Investigating the Mechanism of Action.

Conclusion and Future Directions

While specific studies on this compound are scarce, the extensive research on the isothiocyanate class provides a strong foundation for understanding its likely mechanisms of action. These compounds are potent modulators of cellular pathways involved in cancer, inflammation, and oxidative stress. Future research should focus on validating these proposed mechanisms specifically for this compound. This would involve comprehensive in vitro studies to determine its IC₅₀ values across a panel of cancer cell lines, detailed investigation of its effects on apoptosis and cell cycle progression, and elucidation of its impact on the Nrf2 and NF-κB signaling pathways. Further in vivo studies would be necessary to establish its efficacy and safety profile as a potential therapeutic or chemopreventive agent.

References

- 1. This compound | 306935-86-4 | Benchchem [benchchem.com]

- 2. A Comparative Review of Key Isothiocyanates and Their Health Benefits [mdpi.com]

- 3. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanisms of action of isothiocyanates in cancer chemoprevention: an update - Food & Function (RSC Publishing) [pubs.rsc.org]

- 6. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]

- 7. mdpi.com [mdpi.com]

- 8. redalyc.org [redalyc.org]

A Technical Guide to the Potential Biological Activities of 2-Isopropyl-6-methylphenyl isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature specifically detailing the biological activities of 2-Isopropyl-6-methylphenyl isothiocyanate is not currently available. This document extrapolates potential activities based on the well-documented biological effects of structurally similar aromatic isothiocyanates. All quantitative data and experimental details are provided as representative examples from studies on related compounds and should be considered as a theoretical framework for guiding future research on this compound.

Introduction

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found in cruciferous vegetables. They are produced from the enzymatic hydrolysis of glucosinolates.[1] Numerous studies have highlighted the diverse biological activities of ITCs, including potent anticancer, anti-inflammatory, and antimicrobial properties.[2][3] These effects are largely attributed to their ability to modulate various cellular signaling pathways.[1]

This guide focuses on the potential biological activities of this compound, an aromatic isothiocyanate. Its structure, featuring a phenyl ring substituted with an isopropyl and a methyl group, suggests it may share mechanisms of action with other well-researched arylalkyl isothiocyanates. The lipophilicity conferred by the alkyl groups may influence its bioavailability and interaction with cellular targets.[4]

Potential Anticancer Activities

Aromatic ITCs are known to exhibit significant anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[5] The anticancer potential of ITCs is often linked to their ability to generate reactive oxygen species (ROS) in cancer cells and modulate key signaling pathways.

Structure-Activity Relationship Insights

Studies on various arylalkyl isothiocyanates have shown that the nature and position of substituents on the phenyl ring can influence their anticancer potency.[4][6] For instance, the length of the alkyl chain in phenylalkyl isothiocyanates has been correlated with their inhibitory activity against lung tumorigenesis.[7] While specific data for this compound is unavailable, the presence of two alkyl groups might enhance its cellular uptake and interaction with hydrophobic pockets of target proteins.

Putative Anticancer Mechanisms

2.2.1 Induction of Apoptosis: ITCs can trigger apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase cascades.[1] They have also been shown to inhibit deubiquitinating enzymes (DUBs) like USP9x, leading to the degradation of anti-apoptotic proteins such as Mcl-1.[8][9]

2.2.2 Cell Cycle Arrest: Many ITCs can induce cell cycle arrest, often at the G2/M phase, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[5]

2.2.3 Inhibition of Angiogenesis and Metastasis: ITCs have been observed to suppress the metastatic potential of cancer cells by inhibiting processes like the epithelial-mesenchymal transition (EMT).[5]

Hypothetical Quantitative Data for Anticancer Activity

The following table presents representative IC50 values from studies on other aromatic ITCs to provide a hypothetical range of potency for this compound.

| Cell Line | Cancer Type | Representative Aromatic ITC | Hypothetical IC50 (µM) for this compound | Reference Compound IC50 (µM) | Reference |

| PC-3 | Prostate Cancer | Phenethyl isothiocyanate (PEITC) | 5 - 15 | 7 | [2] |

| UACC 903 | Melanoma | Phenylalkyl isoselenocyanates | 1 - 10 | Varies with chain length | [10] |

| A549 | Lung Cancer | Allyl isothiocyanate (AITC) | 10 - 20 | 10 | [11] |

| HCT116 | Colon Cancer | Benzyl isothiocyanate (BITC) | 5 - 25 | Not Specified | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cells.

-

Cell Seeding: Plate cancer cells (e.g., A549, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Potential Anti-inflammatory Activities

ITCs are recognized for their potent anti-inflammatory properties, primarily through the modulation of the Nrf2 and NF-κB signaling pathways.[12] These pathways are central to the cellular response to oxidative stress and inflammation.

Key Signaling Pathways in Inflammation

3.1.1 Nrf2 Activation: Isothiocyanates are potent activators of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[13] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. ITCs can react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), upregulating their expression.[13][14]

3.1.2 NF-κB Inhibition: The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of pro-inflammatory gene expression, including cytokines like TNF-α, IL-6, and IL-1β, as well as the enzyme cyclooxygenase-2 (COX-2).[15] ITCs can inhibit the NF-κB pathway, often by preventing the degradation of its inhibitor, IκBα, thereby blocking the nuclear translocation of NF-κB.[2][16] There is also evidence of crosstalk between the Nrf2 and NF-κB pathways, where Nrf2 activation can lead to the suppression of NF-κB activity.[14]

Hypothetical Quantitative Data for Anti-inflammatory Activity

The following table provides hypothetical inhibitory concentrations for this compound on key inflammatory markers, based on data from related ITCs.

| Assay | Target | Cell Line | Representative Aromatic ITC | Hypothetical IC50/Inhibition (%) | Reference Compound Data | Reference |

| COX-2 Inhibition | Enzyme Activity | Ovine COX-2 | Phenyl isothiocyanate | ~99% inhibition at 50 µM | ~99% inhibition at 50 µM | [17] |

| NO Production | iNOS Activity | RAW 264.7 | Sulforaphane | IC50: 5-15 µM | Not Specified | [12] |

| TNF-α Secretion | Cytokine Release | Peritoneal Macrophages | Phenethyl isothiocyanate | Significant reduction at 10-20 µM | Significant reduction | [18][19] |

| IL-6 Secretion | Cytokine Release | Peritoneal Macrophages | Phenethyl isothiocyanate | Significant reduction at 10-20 µM | Significant reduction | [18][19] |

Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a method for screening for COX-2 inhibitors.

-

Reagent Preparation: Prepare all reagents (COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, COX-2 enzyme, and inhibitor) as per the manufacturer's instructions (e.g., Sigma-Aldrich MAK399, Abcam ab211097).[20]

-

Reaction Mix Preparation: For each well, prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

Assay Plate Setup:

-

Inhibitor Wells: Add the reaction mix and the test compound (this compound) at various concentrations.

-

Positive Control Wells: Add the reaction mix and a known COX-2 inhibitor (e.g., Celecoxib).

-

Vehicle Control Wells: Add the reaction mix and the vehicle used to dissolve the test compound.

-

-

Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the blank.

-

Incubation: Incubate the plate at 25°C for 10 minutes, protected from light.

-

Reaction Initiation: Add Arachidonic Acid to all wells to start the reaction.

-

Fluorescence Measurement: Immediately measure the fluorescence kinetically for 5-10 minutes at an excitation of 535 nm and an emission of 587 nm.

-

Data Analysis: Calculate the slope of the linear range for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

Potential Antimicrobial Activities

Aromatic isothiocyanates have demonstrated broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi.[21][22] Their mechanism of action is thought to involve the disruption of cell membrane integrity and the inhibition of essential enzymes.[21]

Structure-Activity Relationship in Antimicrobial Effects

Studies have indicated that aromatic ITCs are generally more effective antimicrobials than their aliphatic counterparts, possibly due to their enhanced ability to penetrate bacterial cell membranes.[21] The specific substitution pattern on the aromatic ring can influence the potency.

Hypothetical Quantitative Data for Antimicrobial Activity

The following table provides hypothetical Minimum Inhibitory Concentration (MIC) values for this compound against representative microbial strains, based on data for other aromatic ITCs.

| Microorganism | Type | Representative Aromatic ITC | Hypothetical MIC (µg/mL) | Reference Compound MIC (µg/mL) | Reference |

| Staphylococcus aureus (MRSA) | Gram-positive Bacteria | Benzyl isothiocyanate (BITC) | 10 - 120 | 2.9 - 110 | [23] |

| Escherichia coli | Gram-negative Bacteria | Phenethyl isothiocyanate (PEITC) | 50 - 200 | Not Specified | [21] |

| Campylobacter jejuni | Gram-negative Bacteria | Benzyl isothiocyanate (BITC) | 0.5 - 5 | 0.625 - 20 | [24] |

| Candida albicans | Fungus | Not Specified | 25 - 150 | Not Specified | General ITC Activity |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent.

-

Preparation of Inoculum: Culture the microbial strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria). Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate using the broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbe, no compound) and a negative control (broth, no microbe).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[24] Growth can be assessed visually or by measuring the optical density at 600 nm.

Visualizations of Key Pathways and Workflows

Signaling Pathways

Caption: Putative Nrf2 activation by 2-Isopropyl-6-methylphenyl ITC.

Caption: Putative NF-κB inhibition by 2-Isopropyl-6-methylphenyl ITC.

Experimental Workflow

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Conclusion

While direct experimental evidence is lacking, the structural characteristics of this compound suggest it is a promising candidate for possessing significant anticancer, anti-inflammatory, and antimicrobial properties, in line with the broader class of aromatic isothiocyanates. The presence of isopropyl and methyl groups on the phenyl ring may favorably influence its lipophilicity and biological activity. This guide provides a foundational framework based on extrapolated data to encourage and direct future in-vitro and in-vivo investigations into the specific biological functions and therapeutic potential of this compound. Rigorous experimental validation is essential to confirm these putative activities and elucidate the precise mechanisms of action.

References

- 1. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Biological targets of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Structure-activity relationships of arylalkyl isothiocyanates for the inhibition of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone metabolism and the modulation of xenobiotic-metabolizing enzymes in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Research Portal [scholarworks.brandeis.edu]

- 10. Synthesis and anticancer activity comparison of phenylalkyl isoselenocyanates with corresponding naturally occurring and synthetic isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate [mdpi.com]

- 12. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Moringa isothiocyanate activates Nrf2: potential role in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation of Nrf2-antioxidant signaling attenuates NF-κB-inflammatory response and elicits apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phenethyl Isothiocyanate Suppresses the Proinflammatory Cytokines in Human Glioblastoma Cells through the PI3K/Akt/NF-κB Signaling Pathway In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Nrf2 Knockout Attenuates the Anti-Inflammatory Effects of Phenethyl Isothiocyanate and Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Nrf2 knockout attenuates the anti-inflammatory effects of phenethyl isothiocyanate and curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. abcam.com [abcam.com]

- 21. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The antibacterial properties of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Frontiers | Antimicrobial Activities of Isothiocyanates Against Campylobacter jejuni Isolates [frontiersin.org]

In Vitro Profile of Isothiocyanates: A Technical Overview for Researchers

A comprehensive review of the existing in vitro research on isothiocyanates (ITCs) reveals a significant body of evidence supporting their potential as therapeutic agents, particularly in the realm of oncology and inflammation. However, it is critical to note at the outset that a thorough search of the scientific literature yielded no specific in vitro studies on 2-Isopropyl-6-methylphenyl isothiocyanate. Therefore, this guide will provide an in-depth overview of the known in vitro activities of structurally related and well-characterized isothiocyanates, which can serve as a foundational resource for researchers and drug development professionals interested in this class of compounds.

This technical guide summarizes key quantitative data from in vitro studies of prominent isothiocyanates, details common experimental protocols, and visualizes the primary signaling pathways implicated in their mechanism of action. The information presented herein is intended to provide a framework for understanding the potential biological activities of novel isothiocyanates like this compound.

Quantitative In Vitro Bioactivity of Key Isothiocyanates

The cytotoxic and anti-inflammatory effects of various isothiocyanates have been quantified across numerous studies. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of these compounds in inhibiting cancer cell growth. The data below is compiled from studies on several well-known isothiocyanates.

| Isothiocyanate | Cell Line | Assay | IC50 (µM) | Reference |

| Benzyl isothiocyanate (BITC) | SKOV-3 (Ovarian Carcinoma) | SRB | ~2.5 | [1] |

| Benzyl isothiocyanate (BITC) | 41-M (Ovarian Carcinoma) | SRB | ~1.5 | [1] |

| Benzyl isothiocyanate (BITC) | CH1 (Ovarian Carcinoma) | SRB | ~1.0 | [1] |

| Benzyl isothiocyanate (BITC) | H-69 (Lung Tumor) | SRB | ~1.2 | [1] |

| Benzyl isothiocyanate (BITC) | L-1210 (Murine Leukemia) | SRB | ~0.86 | [1] |

| Phenethyl isothiocyanate (PEITC) | Pancreatic Cancer Cells | Growth Inhibition | ~7 | [2] |

| Allyl isothiocyanate (AITC), Phenethyl isothiocyanate (PEITC), and Sulforaphane (SUL) Combination (1:1:1) | HepG2 (Liver Carcinoma) | MTT | 16.38 | [3] |

| Allyl isothiocyanate (AITC), Phenethyl isothiocyanate (PEITC), and Sulforaphane (SUL) Combination (1:1:1) | B16F10 (Melanoma) | MTT | 18.51 | [3] |

SRB: Sulforhodamine B assay; MTT: Methyl Thiazole Tetrazolium assay.

Key In Vitro Experimental Protocols

The following are detailed methodologies for common experiments used to characterize the in vitro activity of isothiocyanates.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

-

Principle: This colorimetric assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which is then solubilized and quantified.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the isothiocyanate compound for 24, 48, or 72 hours.

-

Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

2. Sulforhodamine B (SRB) Assay:

-

Principle: This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA). It provides a measure of total cellular protein mass, which is proportional to cell number.

-

Protocol:

-

Seed and treat cells as described for the MTT assay.

-

After treatment, fix the cells by adding cold TCA (10% w/v) and incubate for 1 hour at 4°C.

-

Wash the plates with water to remove TCA and unbound dye.

-

Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound SRB.

-

Solubilize the bound dye with 10 mM Tris base solution.

-

Measure the absorbance at 510 nm.

-

Apoptosis Assays

1. Annexin V/Propidium Iodide (PI) Staining:

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Protocol:

-

Treat cells with the isothiocyanate for the desired time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

2. Caspase Activity Assay:

-

Principle: Caspases are a family of proteases that are key mediators of apoptosis. Fluorogenic or colorimetric assays can measure the activity of specific caspases (e.g., caspase-3, -8, -9).

-

Protocol:

-

Lyse the treated cells to release cellular proteins.

-

Add a specific caspase substrate conjugated to a fluorophore or a chromophore.

-

Incubation allows the active caspase to cleave the substrate, releasing the reporter molecule.

-

Measure the fluorescence or absorbance to quantify caspase activity.

-

Signaling Pathways Modulated by Isothiocyanates

Isothiocyanates exert their biological effects by modulating a variety of intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key mechanisms.

Caption: Isothiocyanate-induced ROS generation leading to apoptosis.

References

- 1. In vitro and in vivo antitumor activity of benzyl isothiocyanate: a natural product from Tropaeolum majus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Allyl isothiocyanate regulates oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion and metastasis via interaction with multiple cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. annalsofplantsciences.com [annalsofplantsciences.com]

Unveiling the Antimicrobial Potential of 2-Isopropyl-6-methylphenyl Isothiocyanate: A Technical Guide Based on Aromatic Isothiocyanate Analogs

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: A thorough review of the existing scientific literature reveals a significant gap in the specific antimicrobial data for 2-Isopropyl-6-methylphenyl isothiocyanate. Its direct antimicrobial effects, quantitative measures of efficacy such as Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs), and detailed experimental protocols have not been documented. However, the broader class of aromatic isothiocyanates, to which this compound belongs, has been the subject of considerable research. This technical guide consolidates the available knowledge on structurally related and well-studied aromatic isothiocyanates to provide a foundational understanding of their antimicrobial properties, mechanisms of action, and the experimental approaches used for their evaluation. This information serves as a valuable proxy and a starting point for research into the specific potential of this compound.

Antimicrobial Activity of Aromatic Isothiocyanates

Aromatic isothiocyanates, such as phenyl isothiocyanate (PITC), benzyl isothiocyanate (BITC), and 2-phenylethyl isothiocyanate (PEITC), have demonstrated significant antimicrobial activity against a range of pathogenic bacteria. The antimicrobial efficacy of these compounds is influenced by their chemical structure, with the aromatic ring and the length of the alkyl chain playing crucial roles. It is suggested that aromatic isothiocyanates are favored for their ability to cross bacterial membrane structures, likely enhancing their antimicrobial activity compared to their aliphatic counterparts.

Quantitative Antimicrobial Data for Aromatic Isothiocyanates

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected aromatic isothiocyanates against various bacterial strains as reported in the scientific literature.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Phenyl isothiocyanate (PITC) | Escherichia coli | 1000 | [1][2][3] |

| Phenyl isothiocyanate (PITC) | Staphylococcus aureus | 1000 | [1][2][3] |

| Benzyl isothiocyanate (BITC) | Methicillin-resistant Staphylococcus aureus (MRSA) | 2.9 - 110 | [4] |

| 2-Phenylethyl isothiocyanate (PEITC) | Pseudomonas aeruginosa ATCC 10145 | 100 | [5] |

Experimental Protocols for Antimicrobial Assessment

The evaluation of the antimicrobial properties of isothiocyanates typically involves standardized in vitro assays to determine their bacteriostatic and bactericidal capabilities.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly employed technique.

Protocol:

-

Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a standardized concentration, typically 0.5 McFarland standard.

-

Serial Dilution of the Test Compound: The isothiocyanate is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Disc Diffusion Assay

The disc diffusion assay is a qualitative method used to assess the antimicrobial activity of a compound.

Protocol:

-

Preparation of Agar Plates: Petri dishes containing a suitable agar medium (e.g., Mueller-Hinton Agar) are prepared.

-

Inoculation: The surface of the agar is uniformly inoculated with a standardized bacterial suspension using a sterile cotton swab.

-

Application of Test Compound: Sterile filter paper discs are impregnated with a known concentration of the isothiocyanate and placed on the inoculated agar surface.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Measurement: The diameter of the zone of inhibition (the area around the disc where bacterial growth is inhibited) is measured in millimeters.

Visualizing Experimental Workflows and Mechanisms

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates a typical workflow for assessing the antimicrobial activity of a test compound.

References

An In-depth Technical Guide to the Safety and Handling of 2-Isopropyl-6-methylphenyl isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-Isopropyl-6-methylphenyl isothiocyanate (CAS No. 36176-31-5), a reactive organic compound utilized in chemical synthesis and potentially in drug discovery. Due to its hazardous nature, a thorough understanding of its properties and safe handling procedures is critical for all personnel working with this substance.

Chemical and Physical Properties

This compound is a substituted aromatic isothiocyanate. The presence of the isothiocyanate group (-N=C=S) makes it a reactive electrophile. Key physical and chemical data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 36176-31-5 | [1] |

| Molecular Formula | C₁₁H₁₃NS | |

| Molecular Weight | 191.29 g/mol | [2] |

| Appearance | Liquid | [2] |

| Purity | ≥95% | [2] |

Hazard Identification and Safety Precautions

This compound is classified as hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction. All personnel must adhere to strict safety protocols when handling this chemical.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Skin Sensitization | May cause an allergic skin reaction |

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when working with this compound. The following diagram outlines the necessary protective gear.

Caption: Required Personal Protective Equipment for handling this compound.

Handling and Storage

-

Handling: Always handle in a well-ventilated area, preferably within a certified chemical fume hood. Avoid direct contact with skin, eyes, and clothing. Do not breathe vapors or mists.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and amines.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

Accidental Release Measures

The following workflow should be followed in the case of a spill:

Caption: Workflow for responding to a spill of this compound.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Experimental Protocols

Synthesis of this compound (General Procedure)

This protocol is based on a general method for the synthesis of isothiocyanates from primary amines.[3]

Materials:

-

2-Isopropyl-6-methylaniline

-

Carbon disulfide (CS₂)

-

Potassium carbonate (K₂CO₃)

-

Cyanuric chloride

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

N,N-Dimethylformamide (DMF) (optional, for less reactive amines)

Procedure:

-

Formation of Dithiocarbamate Salt:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve potassium carbonate (2 equivalents) in water.

-

Add 2-Isopropyl-6-methylaniline (1 equivalent).

-

Cool the mixture in an ice bath.

-

Slowly add carbon disulfide (1.2 equivalents) dropwise while stirring vigorously.

-

Allow the reaction to stir at room temperature for several hours until the formation of the dithiocarbamate salt is complete (can be monitored by TLC or LC-MS).

-

-

Desulfurization:

-

Cool the reaction mixture back to 0°C in an ice bath.

-

In a separate beaker, dissolve cyanuric chloride (0.5 equivalents) in dichloromethane.

-

Add the cyanuric chloride solution dropwise to the dithiocarbamate salt mixture.

-

Stir the reaction at 0°C for approximately 30 minutes after the addition is complete.

-

-

Work-up and Purification:

-

Separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

The following diagram illustrates the general workflow for this synthesis.

Caption: General workflow for the one-pot synthesis of this compound.

Mechanism of Action (General for Isothiocyanates)

The biological activity of isothiocyanates is primarily attributed to the electrophilic nature of the carbon atom in the -N=C=S group. This allows them to readily react with nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins. While specific studies on the mechanism of action of this compound are limited, the general mechanisms for this class of compounds involve the modulation of various cellular signaling pathways.

Many isothiocyanates are known to exert anti-inflammatory and chemopreventive effects through the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway.[4][5]

The proposed general mechanism is depicted below:

Caption: General mechanism of Nrf2 activation by isothiocyanates.

Under normal conditions, Nrf2 is bound to Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. Isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that prevents the ubiquitination of Nrf2. This allows Nrf2 to accumulate and translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, upregulating the expression of antioxidant and phase II detoxification enzymes.[4][5]

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment conducted by qualified professionals. Always consult the most up-to-date Safety Data Sheet (SDS) before handling this chemical.

References

- 1. CN102731319A - Method for synthesizing 2-methyl-6-isopropyl aniline - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. CN102229551B - A kind of preparation method of isothiocyanate - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]

2-Isopropyl-6-methylphenyl isothiocyanate suppliers and purchasing

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Isopropyl-6-methylphenyl isothiocyanate, including its procurement, synthesis, and potential biological activities. The information is intended to support researchers in sourcing this compound and designing experimental studies to explore its therapeutic potential.

Purchasing and Suppliers

This compound (CAS No. 306935-86-4) is a specialized chemical. The following table summarizes known suppliers. Researchers are advised to contact the suppliers directly for the most current information on availability, purity, and pricing.

| Supplier | Brand | CAS Number | Purity | Available Quantities |

| CymitQuimica | Apollo Scientific | 306935-86-4 | ≥95% | 1g, 5g |

| Apollo Scientific | Apollo Scientific | 306935-86-4 | ≥95% | Not Specified |

| chemPUR Feinchemikalien und Forschungsbedarf GmbH | Not Specified | 306935-86-4 | Not Specified | Not Specified |